

Benchmarking TAS-205 Against Corticosteroids for Duchenne Muscular Dystrophy

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Compound of Interest		
Compound Name:	GC-205	
Cat. No.:	B1192730	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound TAS-205 (also known as pizuglanstat) against the established therapeutic agents, corticosteroids, for the treatment of Duchenne Muscular Dystrophy (DMD). The information is based on available clinical trial data.

Executive Summary

TAS-205 is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in inflammatory processes implicated in the pathology of Duchenne Muscular Dystrophy.[1][2][3] Corticosteroids, such as prednisone and deflazacort, have been the cornerstone of DMD management for over two decades, working to slow the progression of the disease.[4]

Clinical trials for TAS-205 have explored its safety and efficacy, with early-phase studies showing some potential to slow muscle deterioration.[5] However, a subsequent Phase 3 trial did not meet its primary endpoint.[1][2] This guide will delve into the available data for a direct comparison.

Data Presentation

Table 1: Efficacy Data of TAS-205 vs. Corticosteroids in Ambulatory DMD Patients



Therapeutic Agent	Trial Phase	Primary Endpoint	Results
TAS-205 (pizuglanstat)	Phase 2	Change from baseline in 6-Minute Walk Distance (6MWD) at 24 weeks	Low-dose group showed a smaller decline in 6MWD compared to placebo (-3.5m vs -17.0m). High-dose group also showed a smaller decline (-7.5m vs -17.0m).[5][6]
Phase 3	Change from baseline in time to rise from the floor at 52 weeks	Did not show a significant difference compared to placebo. [1][2]	
Prednisone	Phase 3	Muscle Strength	Significant improvement in muscle strength compared to placebo after 12 weeks.[7]
Deflazacort	Phase 3	Muscle Strength	Significant improvement in muscle strength compared to placebo after 12 weeks.[7]
Prednisone vs. Deflazacort	Randomized Clinical Trial	Global outcome (rising from floor, forced vital capacity, satisfaction) over 3 years	Daily prednisone and daily deflazacort showed significantly better outcomes than intermittent prednisone, with no significant difference between the two daily regimens.[8]



Table 2: Safety and Tolerability Profile

Therapeutic Agent	Common Adverse Events	
TAS-205 (pizuglanstat)	Generally well-tolerated in Phase 1 and 2 trials with no specific adverse drug reactions observed.[6][9]	
Corticosteroids (Prednisone, Deflazacort)	Weight gain, Cushingoid features, behavioral changes, growth suppression, bone loss, and cataracts.[7][10] Deflazacort is associated with less weight gain than prednisone.[7]	

Experimental Protocols TAS-205 Phase 2 Clinical Trial (NCT02752048)

- Objective: To assess the efficacy and safety of TAS-205 in ambulatory male patients with DMD aged 5 years and older.[6][11]
- Study Design: A randomized, double-blind, placebo-controlled trial.[6][11]
- Patient Population: 36 male patients with a confirmed diagnosis of DMD.[6]
- Intervention: Patients were randomized to receive either a low dose of TAS-205 (6.67-13.33 mg/kg/dose), a high dose of TAS-205 (13.33-26.67 mg/kg/dose), or a placebo, administered orally.[6][11]
- Primary Endpoint: The change from baseline in the 6-minute walk distance (6MWD) at 24 weeks.[6][11]

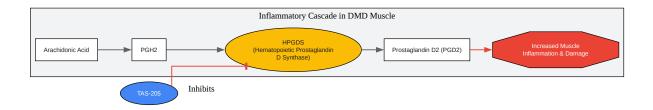
Corticosteroid Clinical Trial (Comparing Prednisone and Deflazacort)

- Objective: To compare the efficacy and safety of daily prednisone, daily deflazacort, and intermittent prednisone in boys with DMD.[8]
- Study Design: A randomized clinical trial.[8]



- Patient Population: 196 boys with DMD.[8]
- Intervention: Participants were randomized to receive daily prednisone (0.75 mg/kg), daily deflazacort (0.90 mg/kg), or intermittent prednisone (0.75 mg/kg for 10 days on and 10 days off).[8]
- Primary Endpoint: A global outcome measure that included the time taken to rise from the floor, forced vital capacity, and global satisfaction with the treatment over a 3-year period.[8]

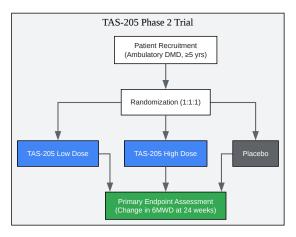
Mandatory Visualization

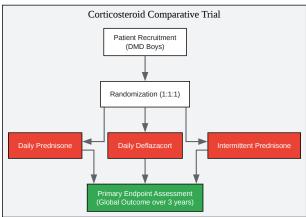


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Caption: Mechanism of Action of TAS-205 in DMD.







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Caption: Comparative Experimental Workflows.

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